3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
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Overview
Description
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethoxymethyl hydrazine with a suitable pyrazine derivative. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A related compound with similar structural features but different substituents.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Various derivatives with different functional groups that exhibit diverse biological activities.
Uniqueness
3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and for use in various scientific research applications .
Properties
CAS No. |
2551116-27-7 |
---|---|
Molecular Formula |
C8H16Cl2N4O |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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